molecular formula C18H21NaO8P B1662493 Fosbretabulin disodium CAS No. 168555-66-6

Fosbretabulin disodium

カタログ番号: B1662493
CAS番号: 168555-66-6
分子量: 419.3 g/mol
InChIキー: SFKGCTYUWCBOHY-YSMBQZINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .

準備方法

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .

化学反応の分析

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .

科学的研究の応用

Antitumor Activity in Advanced Anaplastic Thyroid Cancer (ATC)

A pivotal Phase II trial evaluated fosbretabulin's efficacy in patients with advanced ATC. Patients received doses of 45 mg/m² administered intravenously on specific days over a 28-day cycle. Key findings included:

  • Median survival : 4.7 months.
  • Survival rates : 34% at 6 months and 23% at 12 months.
  • Notable toxicity included grade 3 adverse effects in 35% of patients, primarily hypertension and QTc prolongation .

Combination Therapies

Fosbretabulin has been studied in combination with other treatments to enhance its efficacy:

  • With Chemotherapy : In combination with carboplatin and paclitaxel, fosbretabulin showed potential benefits, with some patients experiencing stable disease for extended periods .
  • With Radiotherapy : A study indicated that combining fosbretabulin with radiofrequency ablation (RFA) significantly enhanced immune responses and tumor clearance in murine models, suggesting a synergistic effect that could be harnessed for clinical applications .

Preclinical Studies

Preclinical research has demonstrated the potential of fosbretabulin in various cancer models:

  • Xenograft Models : Studies showed that fosbretabulin effectively reduced tumor growth and improved survival rates in xenograft models of lung cancer and other solid tumors .
  • Mechanistic Insights : Research indicated that fosbretabulin increases the infiltration of CD8+ T cells into tumors, enhancing the immune response against malignancies .

Toxicity Profile

The safety profile of fosbretabulin has been a subject of investigation:

  • Common side effects include hypertension, abdominal pain, and fatigue.
  • Serious adverse events were noted but were manageable; however, careful monitoring is required due to the risk of QTc prolongation .

Research Findings Summary

Study FocusTreatment RegimenKey FindingsNotes
Advanced ATCFosbretabulin (45 mg/m²)Median survival: 4.7 months; 34% alive at 6 monthsNoted toxicity includes hypertension
Combination with ChemotherapyFosbretabulin + Carboplatin/PaclitaxelStable disease in several patientsPotential for improved outcomes
Combination with RFAFosbretabulin + RFAEnhanced immune response; increased CD8+ T cell infiltrationPromising preclinical results

作用機序

Fosbretabulin disodium exerts its effects by targeting and destabilizing microtubules within endothelial cells that line blood vessels. This leads to the disruption of the cytoskeleton, resulting in mitotic arrest and apoptosis of endothelial cells. The compound is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4, which binds to tubulin dimers and prevents microtubule polymerization .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .

生物活性

Fosbretabulin disodium, known as Combretastatin A-4 phosphate (CA4P), is a novel microtubule-targeting agent that has garnered significant attention for its potential in cancer therapy. This compound acts primarily as a vascular-disrupting agent (VDA), inducing damage to the tumor vasculature, which leads to tumor necrosis. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile.

This compound is a prodrug that is converted in vivo to its active form, Combretastatin A-4. The primary mechanism involves:

  • Inhibition of Tubulin Polymerization : Fosbretabulin disrupts the polymerization of tubulin, with an IC50 value of approximately 2.4 μM . This disruption leads to mitotic arrest and apoptosis in endothelial cells, significantly affecting tumor blood flow.
  • Vascular Shutdown : In experimental models, CA4P has demonstrated rapid and extensive vascular shutdown within hours of administration. For instance, a study reported a 93% reduction in vascular volume within 6 hours post-treatment .

Clinical Efficacy

Fosbretabulin has been evaluated in various clinical trials across different cancer types. Below are key findings from notable studies:

Phase II Trials

  • Anaplastic Thyroid Cancer : In a phase II trial involving 26 patients treated with fosbretabulin (45 mg/m²), the median survival was reported at 4.7 months, with some patients achieving stable disease for up to 37.9 months . Notably, one patient experienced a durable complete response lasting over nine years .
  • Non-Small Cell Lung Cancer (NSCLC) : In the FALCON study, fosbretabulin combined with carboplatin and bevacizumab showed an increased response rate (50% vs 32%) compared to the control arm, although it did not significantly improve overall survival .
  • Ovarian Cancer : Clinical trials have also explored fosbretabulin's efficacy in ovarian cancer, where it exhibited promising results as part of combination therapies .

Safety Profile

Fosbretabulin's safety profile has been assessed in multiple trials:

  • Adverse Effects : Common side effects include hypertension, tachycardia, and QTc prolongation. In one trial, grade 3 toxicity occurred in 35% of patients, highlighting the need for careful monitoring during treatment .
  • Cardiovascular Events : Increased blood pressure and heart rate changes were observed post-infusion but were generally manageable .

Data Summary Table

Study TypeCancer TypeDosageKey Findings
Phase IIAnaplastic Thyroid Cancer45 mg/m²Median survival of 4.7 months; durable response in one patient for >9 years
Phase IINon-Small Cell Lung CancerCA4P + Carboplatin + BevacizumabIncreased response rate (50% vs 32%) but no significant survival benefit
Phase IIOvarian CancerVariesPromising results in combination therapies

Case Studies

  • Case Study on Efficacy : A patient with advanced anaplastic thyroid cancer treated with fosbretabulin monotherapy achieved a complete response lasting over nine years, showcasing the drug's potential for long-term efficacy in select cases .
  • Combination Therapy Outcomes : In trials combining fosbretabulin with standard chemotherapy regimens (e.g., carboplatin and paclitaxel), some patients experienced stable disease for extended periods, indicating that CA4P may enhance the effectiveness of existing treatments .

特性

CAS番号

168555-66-6

分子式

C18H21NaO8P

分子量

419.3 g/mol

IUPAC名

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;

InChIキー

SFKGCTYUWCBOHY-YSMBQZINSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

異性体SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

正規SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

外観

white solid powder

純度

> 98%

同義語

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosbretabulin disodium
Reactant of Route 2
Reactant of Route 2
Fosbretabulin disodium
Reactant of Route 3
Reactant of Route 3
Fosbretabulin disodium
Reactant of Route 4
Reactant of Route 4
Fosbretabulin disodium
Reactant of Route 5
Reactant of Route 5
Fosbretabulin disodium
Reactant of Route 6
Fosbretabulin disodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。